1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-10(16)14-4-3-5-15(7-6-14)19(17,18)11-8-12-13(2)9-11/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDAJWYKMSELJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)S(=O)(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Methylpyrazol-4-yl)ethanone involves the reaction of pyrazole with methyl acetate (acetic acid methyl ester). The reaction typically requires the use of a base catalyst and occurs at an appropriate temperature . The safety information for this synthesis should be carefully considered.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions.
Substitution: It may participate in substitution reactions, where functional groups are replaced by other groups.
Addition: Addition reactions can occur, leading to the addition of atoms or groups to the molecule.
Pyrazole: Used as a starting material for the synthesis.
Methyl acetate (acetic acid methyl ester): Reacts with pyrazole to form the target compound.
Base Catalyst: Often used to facilitate the reaction.
Major Products:: The major product formed from the reaction between pyrazole and methyl acetate is 1-(1-Methylpyrazol-4-yl)ethanone .
Scientific Research Applications
- Used as an intermediate in organic synthesis.
- Can serve as a building block for more complex molecules.
- Its biological applications are not well-documented, but it may have potential pharmacological properties that warrant further investigation.
- May find use as a dye or optical brightener.
- Could be explored as an additive in diesel fuel.
Mechanism of Action
The specific mechanism by which 1-(1-Methylpyrazol-4-yl)ethanone exerts its effects is not widely studied. Further research is needed to understand its interactions with biological systems, molecular targets, and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other diazepane derivatives and sulfonyl-containing heterocycles. Key analogues include:
1-[4-(4-Methylpyrrolidin-3-yl)-1,4-diazepan-1-yl]ethanone Core structure: 1,4-diazepane with ethanone. Substituent: 4-Methylpyrrolidin-3-yl (a five-membered saturated ring with one nitrogen). This may result in lower aqueous solubility .
Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) Core structure: 1,2,4-Triazole (a five-membered aromatic ring with three nitrogen atoms). Substituents: Phenylsulfonyl and thioether-linked ethanone. The presence of a thioether (vs. sulfonyl) reduces oxidative stability and hydrogen-bonding capacity .
Physicochemical Properties
A comparative analysis of calculated properties (based on structural features) is summarized below:
Research Findings and Limitations
- Structural Data: No crystallographic data for the target compound is available in the provided evidence.
- Activity Data : Evidence gaps preclude direct pharmacological comparisons. However, sulfonamide-diazepane hybrids are frequently explored in cancer and CNS drug discovery due to their balanced polarity and flexibility.
Biological Activity
1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a compound with potential therapeutic applications, particularly in the field of oncology. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SARs).
The compound's molecular formula is , with a molecular weight of 284.35 g/mol. It is characterized by the presence of a diazepane ring and a pyrazole sulfonamide moiety, which are critical for its biological interactions.
Antiproliferative Effects
Recent studies have demonstrated that compounds containing the pyrazole sulfonamide structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related pyrazole compound (designated as compound 5 in some studies) showed an IC50 value of approximately 2.57 µM against the MDA-MB-436 breast cancer cell line, indicating potent anticancer properties .
Table 1: Antiproliferative Activity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 5 | MDA-MB-436 | 2.57 | |
| Olaparib | MDA-MB-436 | 8.90 | |
| 8a | MDA-MB-436 | 10.70 | |
| 10b | MDA-MB-436 | 9.62 | |
| 11b | MDA-MB-436 | 11.50 |
The mechanisms by which these compounds exert their antiproliferative effects include:
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.
- Apoptosis Induction : The activation of programmed cell death pathways has been observed, suggesting that these compounds can trigger apoptosis in malignant cells.
- Autophagy Modulation : Some studies indicate an increase in autophagic processes, which may contribute to the anticancer effects by degrading damaged cellular components.
Structure-Activity Relationships (SAR)
The SAR analysis highlights that modifications on the pyrazole ring significantly affect biological activity. For example, substitution patterns on the phenyl or pyrazole rings can enhance or diminish potency against PARP-1 and other targets .
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increase PARP-1 inhibition |
| Hydroxyl substitutions | Decrease potency |
| Alkyl chain variations | Alter activity profile |
Case Studies
In a notable case study, the compound was evaluated alongside known PARP inhibitors like Olaparib. The results indicated that certain derivatives exhibited superior inhibitory activity against PARP-1, with IC50 values significantly lower than those of Olaparib . This suggests that further optimization of the compound could lead to more effective anticancer agents.
Q & A
Q. What are the optimal synthetic routes for 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including sulfonylation of the diazepane ring and subsequent functionalization. A common approach includes:
- Step 1 : Sulfonylation of 1,4-diazepane using 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2 : Acetylation of the diazepane nitrogen using acetyl chloride or anhydride.
Yield optimization requires precise stoichiometry (1:1.2 molar ratio for sulfonylation) and temperature control (0–5°C for sulfonylation to minimize side reactions). Reaction progress can be monitored via TLC or HPLC .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- Spectroscopic methods : H/C NMR to confirm the diazepane ring, pyrazole sulfonamide group, and acetyl moiety.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNOS).
- X-ray crystallography (if crystalline): Resolve bond angles and steric interactions, particularly around the sulfonamide group .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Stability studies should include:
- pH stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours, followed by HPLC analysis. Sulfonamide bonds are typically stable in acidic conditions but may hydrolyze under strong alkaline conditions.
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (expected >150°C for diazepane derivatives) .
Advanced Research Questions
Q. How does the sulfonamide group in this compound influence receptor binding or enzyme inhibition?
The sulfonamide moiety enhances hydrogen bonding with biological targets. For example:
- Molecular docking studies : Simulate interactions with enzymes like carbonic anhydrase or kinases. Pyrazole sulfonamides often bind to zinc-containing active sites via the sulfonamide oxygen.
- Structure-activity relationship (SAR) : Compare with analogs lacking the sulfonyl group to assess changes in IC values .
Q. What experimental designs are suitable for studying its environmental fate and ecotoxicological impact?
Adopt a tiered approach:
- Phase 1 (Lab) : Determine logP (octanol-water partition coefficient) and hydrolysis half-life using OECD guidelines.
- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems (e.g., OECD 307).
- Phase 3 (Ecotoxicology) : Test acute toxicity in Daphnia magna or algae (OECD 202/201). Diazepane derivatives may exhibit moderate persistence due to heterocyclic stability .
Q. How can contradictory data on its biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?
- Dose-response analysis : Use a wide concentration range (nM–mM) to identify biphasic effects.
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to differentiate on-target vs. off-target effects.
- Metabolic stability assays : Test liver microsome stability to rule out rapid inactivation in vitro vs. in vivo .
Q. What strategies improve bioavailability for in vivo studies?
- Salt formation : Convert to hydrochloride or mesylate salts to enhance aqueous solubility.
- Prodrug design : Mask the acetyl group with ester prodrugs (e.g., pivaloyloxymethyl) for improved membrane permeability.
- Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to prolong circulation time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
